3-Chloro-4-(2-methoxyphenoxy)aniline
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Overview
Description
3-Chloro-4-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO2 . It is also known as CPO. The compound has a molecular weight of 249.7 g/mol .
Synthesis Analysis
The synthesis of anilines, which includes compounds like this compound, can involve various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Processes : The synthesis of chloro derivatives, including variants of 3-Chloro-4-(2-methoxyphenoxy)aniline, involves several chemical processes. One example is the synthesis from 2-Chloro-4-nitrophenol through reduction reactions, followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether, resulting in products like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline (Wen Zi-qiang, 2007); (Wen Zi-qiang, 2008).
Practical Synthesis for Industrial Production : Practical synthesis approaches for chloro derivatives, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, have been developed, featuring cheap and readily available materials, robustness, and less waste, which are suitable for industrial-scale production (Zhang Qingwen, 2011).
Spectroscopic Studies : Spectroscopic studies of derivatives of 2-hydroxy-3-methoxybenzaldehyde and para-substituted anilines, including structures similar to this compound, help in understanding the stabilization of enol-imino tautomers in these compounds (G. Yeap et al., 2003).
Environmental and Material Applications
Adsorption and Environmental Cleanup : Chloro derivatives of aniline, like this compound, are used in the production of dyes and pharmaceuticals. Their adsorption properties, especially on halloysite adsorbents, are critical for environmental cleanup, especially in wastewater treatment (P. Słomkiewicz et al., 2017).
Corrosion Inhibition : Certain derivatives, such as thiadiazolines including 4-chloro derivatives, show potential as corrosion inhibitors for materials like mild steel in acidic environments. This demonstrates the application of chloro derivatives in material science and engineering (P. Udhayakala et al., 2013).
Biomedical Research
Fluorescence Studies in Bioactive Compounds : The fluorescence quenching behavior of certain boronic acid derivatives by aniline, including chloro and methoxy derivatives, indicates potential applications in biomedical research, particularly in the development of biosensors (H. S. Geethanjali et al., 2015); (H. S. Geethanjali et al., 2015).
Anticancer Research : Research on quinazolinone derivatives, involving the reaction of 4-oxo-4H-3,1-benzoxazin-2-yl phenyl derivatives with primary aromatic amines, including chloro and methoxy anilines, suggests potential applications in developing new anticancer drugs (O. M. Habib et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
Anilines typically act through nucleophilic substitution reactions . They can also undergo reactions through aryne intermediates
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including direct nucleophilic substitution and reactions through aryne intermediates .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(2-methoxyphenoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, presence of other substances, and specific conditions within the body. For instance, the compound’s storage temperature is noted to be room temperature .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(2-methoxyphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, affecting downstream signaling events and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where certain dosages lead to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of this compound can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound can determine its impact on cellular processes and overall cellular health .
Properties
IUPAC Name |
3-chloro-4-(2-methoxyphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQVRPPIICBPTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589738 |
Source
|
Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-24-4 |
Source
|
Record name | 3-Chloro-4-(2-methoxyphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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